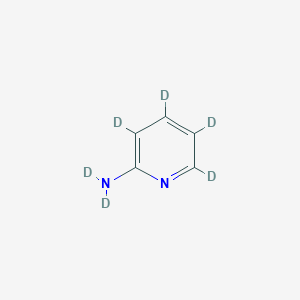

2-Aminopyridine-d6

Vue d'ensemble

Description

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety known for the synthesis of diverse biological molecules .

Synthesis Analysis

2-Aminopyridine is used as an intermediate for the synthesis of diverse biological molecules. It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . An efficient and green procedure for the synthesis of 2-aminopyridines derivatives has been developed using different surfactant-containing mesoporous catalysts .Molecular Structure Analysis

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety. Its simple design can be used to produce single products with minimum side reactions .Chemical Reactions Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets .Physical And Chemical Properties Analysis

2-Aminopyridine is a white powder, leaflets, or crystals with a characteristic odor. It has a molecular weight of 94.1, a boiling point of 411°F, and a melting point of 137°F .Applications De Recherche Scientifique

Synthesis and Pharmacophores

2-Aminopyridine is recognized for its role in synthesizing diverse biological molecules. It's a simple, low molecular weight moiety used by pharmaceutical companies to create pharmacophores against various biological targets. Its simplicity allows for the production of single products with minimal side reactions, making it ideal for identifying toxicity-causing metabolites in drug discovery programs (Rao & Chanda, 2021).

Bioactivity Properties

Studies have explored 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes, examining their synthesis, structure, and enzyme inhibition effects. These complexes have shown promising inhibitory effects on metabolic enzymes like α-glycosidase and aldose reductase, highlighting their potential in medicinal chemistry (Erdemir et al., 2019).

Electrocatalysis

2-Aminopyridine derivatives have been studied for their role in electrocatalysis, specifically in hydrogen evolution. A cobalt complex with 2-aminopyridine showed varied catalytic processes depending on acid strength and applied potential, indicating its potential in developing catalysts for hydrogen production (Queyriaux et al., 2019).

Molecular Recognition

The use of 2-aminopyridines in molecular recognition processes, especially in the presence of carboxylic acids, has been explored. Studies on 2-phosphorylamidopyridine (a derivative of 2-aminopyridine) show its efficacy in developing sensing materials and organic species for molecular recognition (Gallegos et al., 2019).

Anticancer Activity

Research on 2-aminopyridine derivatives like 2-((2-aminopyridin-3-yl) methylene) hydrazinecarbothioamide and their anticancer activity against various human carcinoma cell lines has revealed promising results. This indicates the potential of these compounds in cancer treatment and drug development (Srishailam et al., 2021).

Coordination Chemistry

2-Aminopyridines have significant importance in coordination chemistry, serving as alternatives to cyclopentadienyl ligands. Their modifiable steric and electronic effects allow for control over metal-to-ligand stoichiometry and properties of metal complexes, contributing to the development of new catalysts and materials (Noor, 2021).

Mécanisme D'action

Target of Action

2-Aminopyridine-d6 is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

Mode of Action

This compound can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Biochemical Pathways

It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that it may be involved in various biochemical pathways.

Pharmacokinetics

It is known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Result of Action

It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that it may have various molecular and cellular effects.

Action Environment

It is known that this compound is used in the synthesis of diverse biological molecules , suggesting that various environmental factors may influence its action, efficacy, and stability.

Safety and Hazards

2-Aminopyridine may form combustible dust concentrations in air. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . The NIOSH REL TWA is 0.5 ppm (2 mg/m3) and the OSHA PEL TWA is 0.5 ppm (2 mg/m3) .

Orientations Futures

2-Aminopyridine is a significant synthetic synthon with unique dual nucleophilic structure. It has been used in the synthesis of diverse biological molecules and has potential applications in drug discovery . New 2-aminopyrimidine derivatives have been prepared and tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Propriétés

IUPAC Name |

N,N,3,4,5,6-hexadeuteriopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203784-57-0 | |

| Record name | 2-Aminopyridine-d6 naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

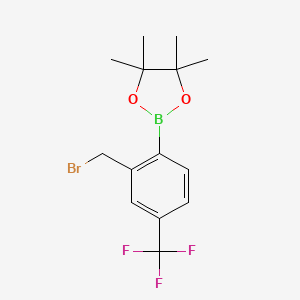

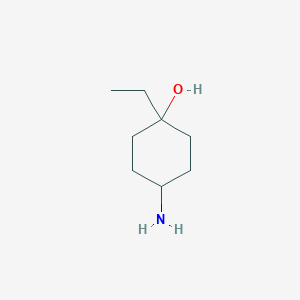

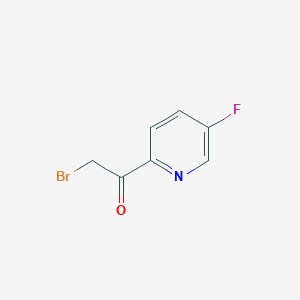

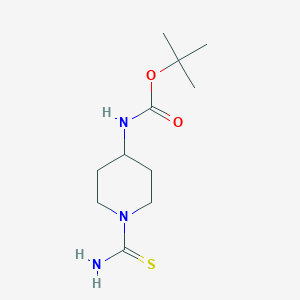

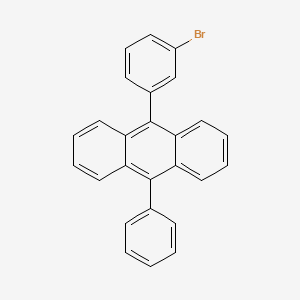

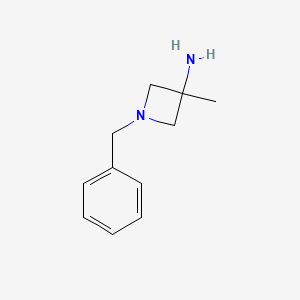

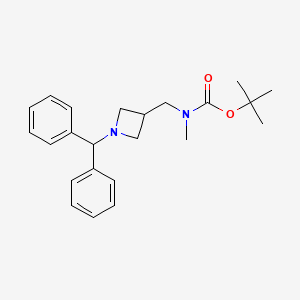

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1526682.png)

![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)